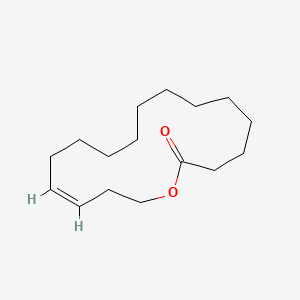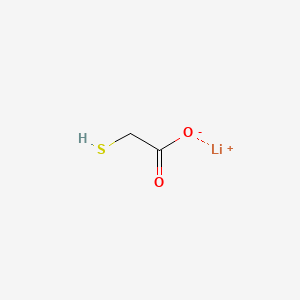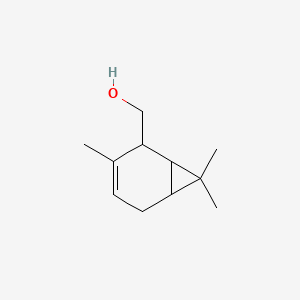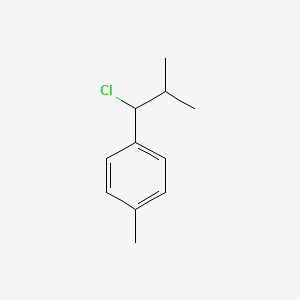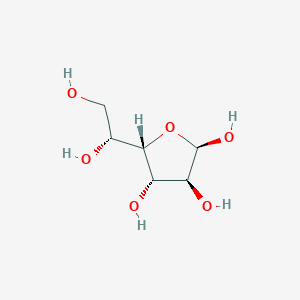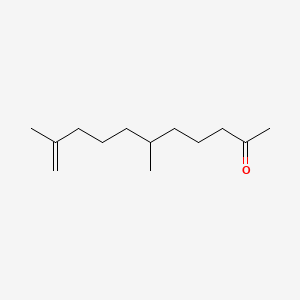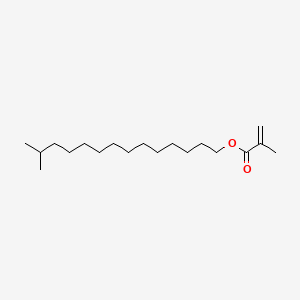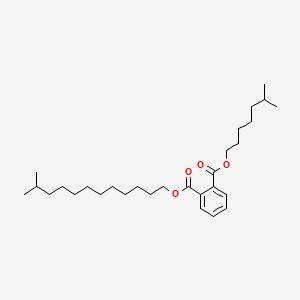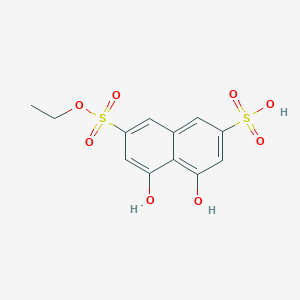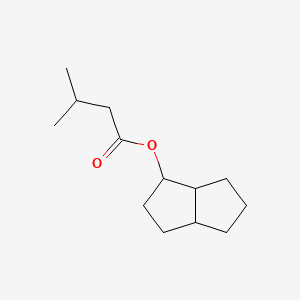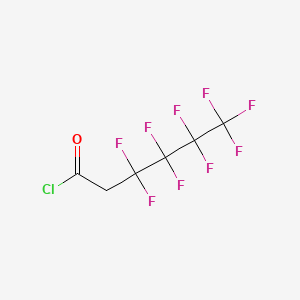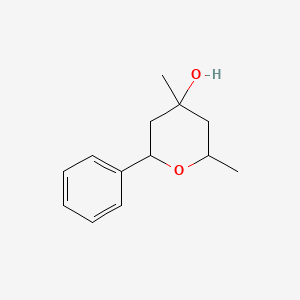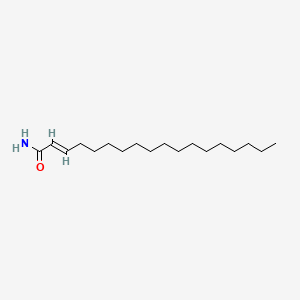
9H-Thioxanthene-3-carbonitrile 10,10-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Thioxanthene-3-carbonitrile 10,10-dioxide is a chemical compound with the molecular formula C14H7NO3S and a molecular weight of 269.28 g/mol It is known for its unique structure, which includes a thioxanthene core with a carbonitrile group and two dioxide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Thioxanthene-3-carbonitrile 10,10-dioxide typically involves the oxidation of thioxanthene derivatives. One common method includes the use of strong oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions . The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane, and the temperature is maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
9H-Thioxanthene-3-carbonitrile 10,10-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide groups to sulfide groups.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetic acid, dichloromethane, ethanol.
Major Products Formed
Sulfone Derivatives: Formed through oxidation reactions.
Sulfide Derivatives: Formed through reduction reactions.
Amides and Other Derivatives: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
9H-Thioxanthene-3-carbonitrile 10,10-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 9H-Thioxanthene-3-carbonitrile 10,10-dioxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, its interaction with cellular proteins can lead to the modulation of signal transduction pathways, influencing cell growth and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-Oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide
- 9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide
- 9,9-Dimethyl-9H-thioxanthene-10,10-dioxide
Uniqueness
The presence of the dioxide groups also enhances its stability and makes it suitable for various industrial and research applications .
Propriétés
Numéro CAS |
94094-45-8 |
|---|---|
Formule moléculaire |
C14H9NO2S |
Poids moléculaire |
255.29 g/mol |
Nom IUPAC |
10,10-dioxo-9H-thioxanthene-3-carbonitrile |
InChI |
InChI=1S/C14H9NO2S/c15-9-10-5-6-12-8-11-3-1-2-4-13(11)18(16,17)14(12)7-10/h1-7H,8H2 |
Clé InChI |
CVJGTZDTLJIRCZ-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=C(C=C2)C#N)S(=O)(=O)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


